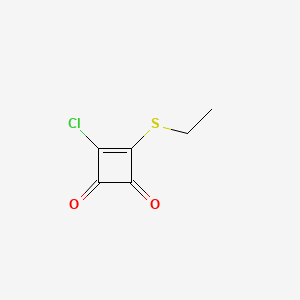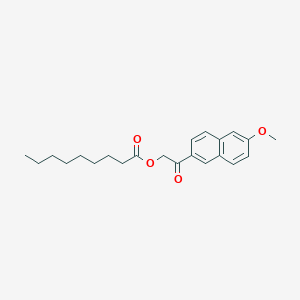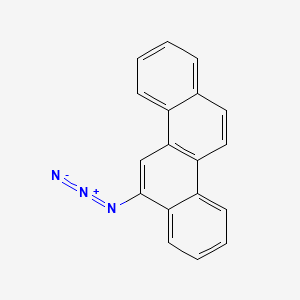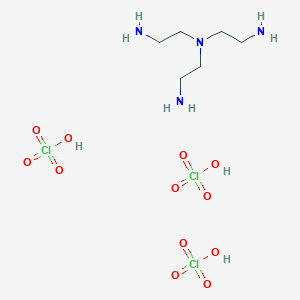
N',N'-bis(2-aminoethyl)ethane-1,2-diamine;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’,N’-bis(2-aminoethyl)ethane-1,2-diamine;perchloric acid is a chemical compound with the molecular formula C6H18N4This compound is a colorless, oily liquid that is soluble in polar solvents and has a fishy, ammoniacal odor . It is used in various applications, including as a chelating agent and in the synthesis of other chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’,N’-bis(2-aminoethyl)ethane-1,2-diamine can be synthesized through the reaction of ethylenediamine with ethylene oxide or ethylene dichloride. The reaction typically occurs under basic conditions, using a strong base such as sodium hydroxide . The reaction can be represented as follows:
C2H4(NH2)2+2C2H4O→C6H18N4
Industrial Production Methods
In industrial settings, N’,N’-bis(2-aminoethyl)ethane-1,2-diamine is produced by the reaction of ethylenediamine with ethylene dichloride in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to increase the yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N’,N’-bis(2-aminoethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides such as chloroform or bromoform are used in the presence of a base.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted amines.
Applications De Recherche Scientifique
N’,N’-bis(2-aminoethyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a chelating agent to form stable complexes with metal ions.
Biology: Employed in the study of enzyme mechanisms and protein structures.
Medicine: Investigated for its potential use in treating diseases such as Wilson’s disease due to its copper-chelating properties.
Industry: Utilized in the production of epoxy resins and as a curing agent for adhesives .
Mécanisme D'action
The mechanism of action of N’,N’-bis(2-aminoethyl)ethane-1,2-diamine involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit the activity of metal-dependent enzymes. For example, it inhibits mitochondrial cytochrome c oxidase by causing cellular copper deficiency . This chelation process is crucial in its application for treating diseases like Wilson’s disease, where excess copper needs to be removed from the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine: A simpler diamine with two amino groups.
Diethylenetriamine: Contains three amino groups and is structurally similar but has different properties.
Tetraethylenepentamine: Contains five amino groups and is used in similar applications.
Uniqueness
N’,N’-bis(2-aminoethyl)ethane-1,2-diamine is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful as a chelating agent in various applications, including medicine and industry .
Propriétés
Numéro CAS |
138145-64-9 |
|---|---|
Formule moléculaire |
C6H21Cl3N4O12 |
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
N',N'-bis(2-aminoethyl)ethane-1,2-diamine;perchloric acid |
InChI |
InChI=1S/C6H18N4.3ClHO4/c7-1-4-10(5-2-8)6-3-9;3*2-1(3,4)5/h1-9H2;3*(H,2,3,4,5) |
Clé InChI |
NLGXAYBVGOAKPA-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CCN)CCN)N.OCl(=O)(=O)=O.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


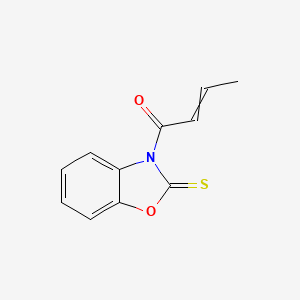
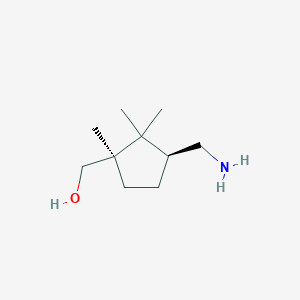
![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)
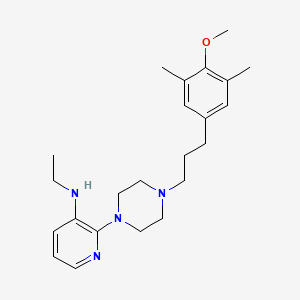
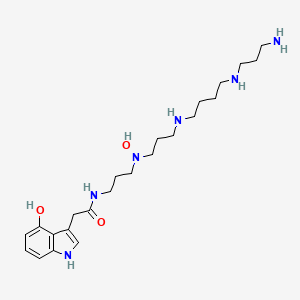
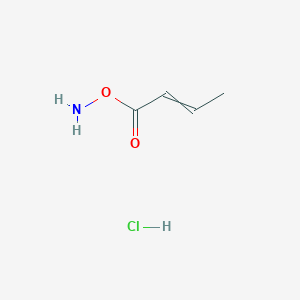
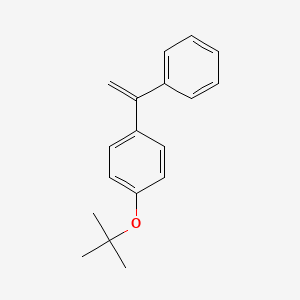
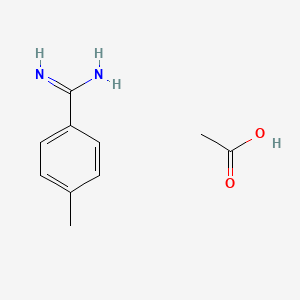
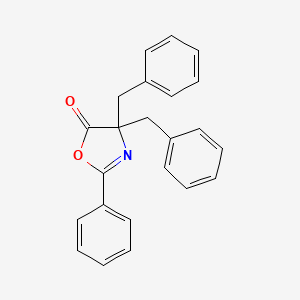

![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)
